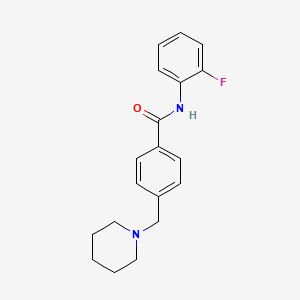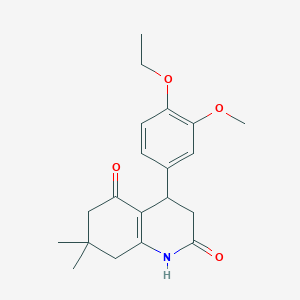![molecular formula C21H25N3O2 B4434218 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline](/img/structure/B4434218.png)
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline
Beschreibung
Synthesis Analysis
The synthesis of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline involves several steps, starting from basic indoline structures and incorporating piperazine and methoxyphenyl groups through specific reactions. Techniques such as cyclocondensation reactions, acetylation, and protection strategies are commonly employed. For example, a hydroxylated metabolite of a related compound was synthesized using a model cytochrome P-450 system, demonstrating the complexity and specificity of these synthetic pathways (Otsubo et al., 1997).
Molecular Structure Analysis
The molecular structure of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline has been characterized using techniques such as single-crystal X-ray diffraction. These studies reveal the compound's conformation, bond lengths, angles, and overall three-dimensional arrangement, providing insights into its potential interactions with biological molecules. Derivatives like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione have shown specific structural features with implications for their reactivity and biological activity (Zhang et al., 2007).
Chemical Reactions and Properties
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline participates in a variety of chemical reactions, including ring-opening, Michael addition, and electrophilic substitutions, influenced by its functional groups and structural framework. These reactions can alter its chemical and pharmacological properties, enabling the synthesis of novel derivatives with enhanced or modified activities. Studies like the electrochemical oxidation of related phenols in the presence of indole derivatives have highlighted unique regioselectivity, leading to highly conjugated products with significant potential for further exploration (Amani et al., 2012).
Physical Properties Analysis
The physical properties of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline, such as solubility, melting point, and stability, are crucial for its formulation and application in research and potential therapeutic use. These properties are determined by its molecular structure and the nature of its constituent groups. Studies on related compounds provide insights into how modifications to the molecular structure can impact these physical properties, influencing bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, acidity/basicity, and affinity for various biological targets, are directly related to its potential pharmacological applications. The presence of the piperazine and methoxyphenyl groups contributes to its interactions with receptors and enzymes, affecting its selectivity and potency. Investigations into its pharmacological evaluations, such as its role as a serotonin receptor antagonist or its antioxidant activity, are informed by these chemical properties (Nirogi et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-26-20-9-5-4-8-19(20)23-14-12-22(13-15-23)16-21(25)24-11-10-17-6-2-3-7-18(17)24/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDCAQXTWMTINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![1-allyl-3-tert-butyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434175.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4434187.png)



![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4434197.png)
![ethyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4434212.png)